molecular formula C13H8Cl2FN3O2 B8395616 Benzamide, 2-chloro-N-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-fluoro- CAS No. 79489-52-4

Benzamide, 2-chloro-N-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-fluoro-

Cat. No. B8395616
M. Wt: 328.12 g/mol
InChI Key: DLAVTMVCKCOPFJ-UHFFFAOYSA-N
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Patent
US04281003

Procedure details

A portion of 5-chloro-2-aminopyridine is reacted with 2-chloro-6-fluorobenzamidocarboxylic acid chloride in the presence of a hydrogen halide acceptor as described in Example 12. The product, named in the heading above, is isolated as described in Example 12 to obtain the desired compound, identical to the product of Example 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-6-fluorobenzamidocarboxylic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrogen halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[Cl:9][C:10]1[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[C:11]=1[C:12]([NH:14][C:15](Cl)=[O:16])=[O:13]>>[Cl:9][C:10]1[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[C:11]=1[C:12]([NH:14][C:15]([NH:8][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=1)=[O:16])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=NC1)N
Name
2-chloro-6-fluorobenzamidocarboxylic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)NC(=O)Cl)C(=CC=C1)F
Name
hydrogen halide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is isolated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)NC(=O)NC2=NC=C(C=C2)Cl)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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